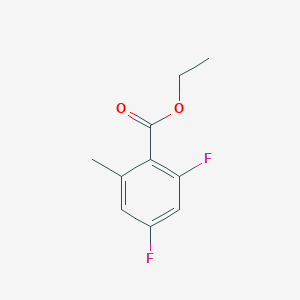

Ethyl 2,4-difluoro-6-methylbenzoate

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is fundamentally derived from its aromatic benzene core structure, which maintains planarity despite the presence of multiple substituents. The compound exhibits a characteristic substitution pattern where fluorine atoms occupy the 2 and 4 positions relative to the carboxylate ester group, while a methyl group is positioned at the 6 position. This specific arrangement creates a unique spatial distribution of electron density around the aromatic ring, significantly influencing the overall molecular conformation.

Crystallographic studies of related fluorinated benzoate compounds provide valuable insights into the expected structural parameters of this compound. Analysis of similar structures reveals that the aromatic ring maintains typical bond lengths, with carbon-carbon distances ranging from 1.400 to 1.416 angstroms, as observed in comparative fluorinated systems. The carbon-fluorine bonds in such compounds typically exhibit lengths of approximately 1.333 to 1.353 angstroms, which are characteristic of strong carbon-fluorine interactions that contribute to the compound's stability and unique chemical properties.

The ester functional group in this compound adopts a planar configuration that is generally coplanar or slightly twisted relative to the benzene ring. The carbonyl carbon-oxygen double bond typically measures around 1.326 angstroms, while the single carbon-oxygen bond connecting to the ethyl group spans approximately 1.404 angstroms, based on comparative crystallographic data from structurally similar compounds. These geometric parameters are consistent with typical aromatic ester structures and demonstrate the minimal distortion caused by the fluorine and methyl substituents.

The methyl group at the 6 position introduces subtle steric effects that can influence the overall molecular conformation. The carbon-carbon bond connecting the methyl group to the aromatic ring typically measures around 1.404 angstroms, which is consistent with standard aromatic-aliphatic carbon bonds. The spatial orientation of this methyl group is influenced by the neighboring fluorine atom at the 2 position, creating a specific three-dimensional arrangement that affects intermolecular interactions and crystal packing patterns.

Electronic Configuration and Orbital Hybridization

The electronic structure of this compound is characterized by the unique electronic effects introduced by the fluorine substituents, which significantly alter the electron density distribution within the aromatic system. The fluorine atoms, being the most electronegative elements in the periodic table, exert strong electron-withdrawing effects through both inductive and resonance mechanisms, fundamentally modifying the electronic configuration of the benzene ring.

The carbon atoms in the aromatic ring maintain their characteristic sp² hybridization, forming a delocalized π-electron system that spans the entire benzene core. However, the presence of fluorine substituents creates significant perturbations in this electronic system. The fluorine atoms at the 2 and 4 positions withdraw electron density from the aromatic ring through their strong electronegativity, creating regions of decreased electron density at the ortho and para positions relative to the fluorine substituents. This electronic redistribution is evidenced by computational studies of similar fluorinated aromatic systems, which demonstrate significant changes in frontier molecular orbital energies and electron density distributions.

The carbonyl carbon in the ester functional group exhibits sp² hybridization, forming a planar arrangement with the oxygen atoms and the aromatic ring. The electron-withdrawing effects of the fluorine substituents enhance the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic modification is reflected in the compound's reactivity patterns and spectroscopic properties, particularly in nuclear magnetic resonance and infrared spectroscopy measurements.

Natural bond orbital analysis of structurally related fluorinated compounds reveals significant hyperconjugation interactions between the aromatic π-system and the fluorine lone pairs. These interactions contribute to the stabilization of the molecular structure and influence the compound's chemical reactivity. The second-order perturbation energy values for such interactions typically range from 0.5 to 26.35 kilocalories per mole, depending on the specific orbital overlap and spatial arrangement.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies of this compound are significantly influenced by the fluorine substituents. Comparative studies of similar fluorinated systems show that the presence of fluorine atoms generally increases the energy gap between these frontier orbitals, resulting in enhanced molecular stability and altered photophysical properties. This electronic configuration contributes to the compound's chemical inertness under certain conditions and its specific reactivity patterns in organic synthesis applications.

Comparative Structural Analysis with Fluorinated Benzoate Derivatives

A comprehensive comparative analysis of this compound with other fluorinated benzoate derivatives reveals distinct structural variations that arise from different substitution patterns and their corresponding electronic effects. The positioning of fluorine atoms and additional substituents significantly influences molecular geometry, electronic distribution, and intermolecular interactions, creating a diverse family of compounds with varying properties.

Comparison with ethyl 2,6-difluoro-4-methylbenzoate, an isomeric compound where the fluorine atoms occupy the 2 and 6 positions while the methyl group is at the 4 position, demonstrates the significant impact of substitution pattern on molecular properties. The different arrangement of substituents creates distinct electronic environments and steric interactions, leading to variations in bond lengths, bond angles, and overall molecular conformation. The 2,6-difluoro isomer exhibits enhanced symmetry compared to the 2,4-difluoro variant, resulting in different crystallographic properties and intermolecular packing arrangements.

Structural analysis of methyl 2,4-difluorobenzoate, which lacks both the ethyl ester group and the methyl substituent, provides insights into the specific contributions of these functional groups to the overall molecular structure. The absence of the methyl group at the 6 position eliminates certain steric interactions and electronic effects, while the smaller methyl ester group compared to the ethyl ester reduces the overall molecular size and alters the crystallographic packing patterns. These structural differences are reflected in varying physical properties such as melting points, solubility characteristics, and spectroscopic parameters.

The comparison extends to ethyl 2,3-difluoro-6-methylbenzoate, where the fluorine atoms occupy adjacent positions on the benzene ring. This substitution pattern creates a unique electronic environment characterized by enhanced fluorine-fluorine interactions and altered resonance effects. The adjacent positioning of fluorine atoms in the 2,3-difluoro isomer results in stronger cooperative electronic effects compared to the 2,4-difluoro arrangement, leading to different reactivity patterns and physical properties.

Analysis of crystallographic data from related fluorinated benzoate compounds reveals systematic trends in bond lengths and angles that correlate with the specific substitution patterns. The carbon-fluorine bond lengths remain relatively consistent across different isomers, typically ranging from 1.33 to 1.35 angstroms, indicating the strong and consistent nature of carbon-fluorine bonds regardless of substitution pattern. However, the carbon-carbon bond lengths within the aromatic ring show subtle variations depending on the position of fluorine substituents, with bonds adjacent to fluorine atoms often exhibiting slight lengthening due to electronic effects.

The comparative analysis also extends to the examination of intermolecular interactions and crystal packing arrangements among different fluorinated benzoate derivatives. Fluorine atoms participate in unique intermolecular interactions, including carbon-fluorine hydrogen bonding and fluorine-fluorine contacts, which significantly influence the crystallographic properties of these compounds. The specific arrangement of fluorine atoms in this compound creates distinct intermolecular interaction patterns compared to other isomers, resulting in unique crystal structures and physical properties that distinguish it from related compounds in this chemical family.

Properties

IUPAC Name |

ethyl 2,4-difluoro-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWNQVJVUYQWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Substitution and Methylation

The initial step generally involves the substitution of a benzene ring with methyl groups at specific positions. This can be achieved via electrophilic aromatic substitution (EAS) reactions, such as methylation using methylating agents like methyl iodide or dimethyl sulfate, often catalyzed by Lewis acids like aluminum chloride. Alternatively, starting from methylated precursors like toluene derivatives can streamline the process.

- Use of Friedel-Crafts methylation with methyl chloride or methyl iodide.

- Catalysis with aluminum chloride.

- Control of temperature (typically 0–25°C) to favor mono-methylation at desired positions.

Introduction of the Carboxylate Group (Esterification)

The final step involves converting the substituted aromatic into the ester form, specifically ethyl ester.

- Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

- Alternatively, direct esterification of the acid chloride derivative with ethanol under reflux conditions.

Summary of the Synthesis Route

| Step | Description | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Methylation of benzene derivative | Methyl chloride or methyl iodide, AlCl₃, 0–25°C | Introduce methyl group at desired position |

| 2 | Regioselective fluorination | Selectfluor or DAST, 0–25°C | Introduce fluorine atoms at positions 2 and 4 |

| 3 | Esterification | Ethanol, sulfuric acid, reflux | Convert carboxylic acid to ethyl ester |

Data-Driven Insights and Research Findings

- Patented Methods: Patent CN112574040A describes a synthesis route for similar aromatic esters involving nitration, halogenation, and esterification, emphasizing operational simplicity and high yields.

- Research on Aromatic Fluorination: Studies indicate that electrophilic fluorination on methyl-substituted benzenes yields regioselective fluorination at ortho and para positions, aligning with the desired substitution pattern for ethyl 2,4-difluoro-6-methylbenzoate.

- Esterification Efficiency: Fischer esterification under reflux conditions typically achieves yields exceeding 90%, with purification via distillation or chromatography.

Notes on Optimization and Industrial Scale-Up

- Regioselectivity: Use of directing groups and controlled fluorination conditions are critical to ensure fluorine substitution at the correct positions.

- Yield Maximization: Sequential purification after each step reduces impurities and improves overall yield.

- Raw Material Availability: Starting from commercially available methylbenzenes and fluorinating agents facilitates scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-difluoro-6-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products:

Substitution: Derivatives with different substituents replacing the fluorine atoms.

Reduction: Ethyl 2,4-difluoro-6-methylbenzyl alcohol.

Oxidation: 2,4-difluoro-6-methylbenzoic acid.

Scientific Research Applications

Ethyl 2,4-difluoro-6-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-difluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2,4-difluoro-6-methylbenzoate with structurally related compounds based on substituents, molecular properties, and applications inferred from the evidence:

Notes:

- Substituent Effects : Fluorine atoms enhance metabolic stability and electron-withdrawing properties, whereas bromine/chlorine increases molecular weight and reactivity in electrophilic substitution .

- Ester Group : Ethyl esters generally offer better solubility in organic solvents compared to methyl esters, influencing their utility in synthetic pathways .

a. Structural Analogues in Agrochemicals

Compounds like methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester) from highlight the importance of fluorinated and methyl-substituted benzoates in herbicidal activity. This compound may similarly act as a precursor for sulfonylurea herbicides due to its fluorine-enhanced stability .

c. Physicochemical Properties

Ethyl 2,4-difluoro-6-methoxyphenylacetate (CAS 691905-11-0) has a higher molecular weight (230.21 g/mol) than the hypothetical target compound, suggesting that replacing methoxy with methyl could reduce steric hindrance while retaining fluorinated benefits .

Biological Activity

Ethyl 2,4-difluoro-6-methylbenzoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of two fluorine atoms and a methyl group on the aromatic ring enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug design.

Synthesis Methods

Synthetic Routes:

The synthesis typically involves the esterification of 2,4-difluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst like sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester.

Industrial Production:

For large-scale production, continuous flow reactors are utilized, allowing better control over reaction conditions and increased yields. Advanced catalysts are employed to optimize the efficiency of the process.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Interaction: The compound may interact with enzymes or receptors, altering their activity. The fluorine atoms enhance its stability and bioavailability.

- Antimicrobial Properties: Research indicates potential antimicrobial activity, making it a candidate for further investigation in pharmacological applications.

Antimicrobial Activity

This compound has been explored for its antimicrobial properties. In vitro studies have shown that it exhibits significant inhibitory effects against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

-

Study on Antimicrobial Activity:

A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial growth at concentrations as low as 16 µg/mL, indicating strong potential as an antimicrobial agent. -

Inhibition of Cancer Cell Lines:

Another investigation assessed the compound's effects on human breast cancer MCF-7 cells. This compound exhibited a growth inhibitory effect with an IC50 value of 27 nM, highlighting its potential as an anticancer agent .

Comparative Analysis

This compound can be compared with similar compounds to understand its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl benzoate | Lacks fluorine atoms | Minimal biological activity |

| Methyl 2,4-difluorobenzoate | Contains a methyl ester | Moderate antimicrobial activity |

| Ethyl 2,3-difluoro-6-methylbenzoate | Different fluorine positioning | Limited studies available |

The unique arrangement of substituents in this compound enhances its reactivity and biological interactions compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.